1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities, including antimicrobial, analgesic, anesthetic, antiarrhythmic, and spasmolytic properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol typically involves the reaction of 1,2,5-trimethylpiperidin-4-ol with propan-2-ol in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, its piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: A precursor in the synthesis of 1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol, known for its antimicrobial activity.
1,2,5-Trimethylpiperidin-4-one: Another related compound used in the synthesis of various piperidine derivatives.
Uniqueness: this compound stands out due to its unique combination of a piperidine ring and an amino alcohol group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H24N2O |
---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-8-7-13(4)9(2)5-11(8)12-6-10(3)14/h8-12,14H,5-7H2,1-4H3 |
InChI Key |
IOZAKVVUHSCGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.